molecular formula C23H19ClN4O5 B11117515 N-(4-chlorobenzyl)-2-[(2E)-2-{4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide

N-(4-chlorobenzyl)-2-[(2E)-2-{4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide

Cat. No.: B11117515
M. Wt: 466.9 g/mol
InChI Key: GMIXSGODPKBLGX-VULFUBBASA-N
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Description

“N-(4-CHLOROBENZYL)-2-[2-((E)-1-{4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-2-OXOACETAMIDE” is a synthetic organic compound that features a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-CHLOROBENZYL)-2-[2-((E)-1-{4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-2-OXOACETAMIDE” typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the hydrazone intermediate: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form a hydrazone.

    Introduction of the chlorobenzyl group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction.

    Addition of the nitrobenzyl group: The nitrobenzyl group can be added via an etherification reaction.

    Final coupling reaction: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(4-CHLOROBENZYL)-2-[2-((E)-1-{4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-2-OXOACETAMIDE” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of “N-(4-CHLOROBENZYL)-2-[2-((E)-1-{4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-2-OXOACETAMIDE” depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or interfere with essential enzymes. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorobenzyl)-2-oxoacetamide: Lacks the nitrobenzyl and hydrazino groups.

    N-(4-Nitrobenzyl)-2-oxoacetamide: Lacks the chlorobenzyl and hydrazino groups.

    Hydrazino-2-oxoacetamide: Lacks the chlorobenzyl and nitrobenzyl groups.

Uniqueness

“N-(4-CHLOROBENZYL)-2-[2-((E)-1-{4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-2-OXOACETAMIDE” is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chlorobenzyl and nitrobenzyl groups, along with the hydrazino moiety, makes it distinct from other similar compounds.

Properties

Molecular Formula

C23H19ClN4O5

Molecular Weight

466.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[(E)-[4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]oxamide

InChI

InChI=1S/C23H19ClN4O5/c24-19-7-1-16(2-8-19)13-25-22(29)23(30)27-26-14-17-5-11-21(12-6-17)33-15-18-3-9-20(10-4-18)28(31)32/h1-12,14H,13,15H2,(H,25,29)(H,27,30)/b26-14+

InChI Key

GMIXSGODPKBLGX-VULFUBBASA-N

Isomeric SMILES

C1=CC(=CC=C1CNC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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